Anti-1,3-Diol Selectivity in β-Hydroxyketone Reduction
Chlorodiisopropylsilane enables the stereoselective reduction of β-hydroxyketones to yield anti-1,3-diols . Unlike borohydride reducing agents (e.g., NaBH₄) that typically favor syn-selectivity in directed reductions, chlorodiisopropylsilane in combination with Lewis acid activation produces the anti diastereomer with excellent selectivity [1]. While specific anti/syn ratios for this exact reagent system are not reported in a single head-to-head study, the literature consistently establishes chlorodiisopropylsilane as the reagent of choice for anti-1,3-diol synthesis via β-hydroxyketone reduction [2].
| Evidence Dimension | Diastereoselectivity in β-hydroxyketone reduction |
|---|---|
| Target Compound Data | Predominant anti-1,3-diol formation |
| Comparator Or Baseline | Sodium borohydride (NaBH₄) or catecholborane — typically syn-selective under directed conditions |
| Quantified Difference | Reversal of diastereofacial selectivity (syn → anti) |
| Conditions | β-hydroxyketone substrates; Lewis acid or activation conditions |
Why This Matters
For procurement in medicinal chemistry and natural product synthesis, the ability to reliably access anti-1,3-diol motifs without extensive protecting group manipulation reduces step count and improves overall yield.
- [1] Anwar, S. et al. Chem. Comm. 1986, 831. (As cited in Gelest Technical Datasheet). View Source
- [2] Kim, Y. J. Chlorodiisopropylsilane. In Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd: Chichester, UK, 2001. '1,3-anti-selective reduction of β-hydroxy ketones.' View Source
